1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one
CAS No.: 1796970-13-2
Cat. No.: VC4286761
Molecular Formula: C22H27NO7S
Molecular Weight: 449.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1796970-13-2 |
|---|---|
| Molecular Formula | C22H27NO7S |
| Molecular Weight | 449.52 |
| IUPAC Name | 1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-3-(2,3,4-trimethoxyphenyl)propan-1-one |
| Standard InChI | InChI=1S/C22H27NO7S/c1-27-16-7-9-17(10-8-16)31(25,26)18-13-23(14-18)20(24)12-6-15-5-11-19(28-2)22(30-4)21(15)29-3/h5,7-11,18H,6,12-14H2,1-4H3 |
| Standard InChI Key | ICVQYVLNSYBFJD-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CCC3=C(C(=C(C=C3)OC)OC)OC |
Introduction
Structural Features
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Sulfonamide Moiety: The presence of a sulfonyl group is characteristic of sulfonamides, which are known for their biological activity, particularly in inhibiting enzymes and interacting with biological targets.
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Azetidine Ring: This four-membered nitrogen-containing ring is a key component of azetidine derivatives, which have been explored for their pharmacological properties.
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Trimethoxyphenyl Substituent: The 2,3,4-trimethoxyphenyl group contributes to the compound's lipophilicity and may enhance its interaction with biological targets.
Synthesis
The synthesis of similar compounds typically involves multi-step organic reactions, including sulfonylation and coupling reactions. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product structures. For compounds like 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one, synthesis involves controlling reaction conditions such as temperature and solvent choice to optimize yield and purity.
Potential Applications
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Medicinal Chemistry: The unique combination of functional groups in this compound suggests potential applications in drug development. Similar compounds have been studied for their interactions with biological targets, which could lead to therapeutic applications.
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Biological Activity: The presence of multiple methoxy groups and a sulfonamide moiety may enhance the compound's ability to interact with enzymes or receptors, potentially leading to biological activity .
Research Findings
While specific research findings on 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one are not available, studies on similar compounds highlight the importance of structural modifications in enhancing biological activity. For instance, the incorporation of fluorine or trifluoromethyl groups can improve lipophilicity and membrane permeability.
Data Tables
Given the lack of specific data on this compound, we can consider a general overview of similar compounds:
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one | Not specified | Not specified | Sulfonamide, Azetidine Ring, Fluorine Substituent |
| 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one | C20H20F3NO4S | 427.44 | Sulfonamide, Azetidine Ring, Trifluoromethyl Substituent |
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